molecular formula C19H26ClN5O2 B6445425 1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640956-83-6

1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Katalognummer: B6445425
CAS-Nummer: 2640956-83-6
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: LYKCIWAJKYWMSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one” is a potent and selective GPR119 agonist . It has been studied as a potential new treatment for type 2 diabetes .

Biochemische Analyse

Biochemical Properties

1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one plays a crucial role in biochemical reactions by acting as an agonist for G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic beta cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by directly acting on the pancreas and promoting the secretion of the incretin glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract . The interaction between this compound and GPR119 is characterized by binding affinity and selectivity, leading to enhanced insulin secretion and improved glycemic control.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion in response to elevated glucose levels, thereby aiding in the regulation of blood glucose levels . Additionally, in enteroendocrine cells, the compound promotes the release of GLP-1, which further stimulates insulin secretion and inhibits glucagon release. This dual action on both pancreatic and gastrointestinal cells contributes to its potential as a therapeutic agent for type 2 diabetes mellitus.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GPR119, a receptor that plays a key role in glucose homeostasis. Upon binding to GPR119, the compound activates intracellular signaling pathways that lead to the release of insulin from pancreatic beta cells and the secretion of GLP-1 from enteroendocrine cells . This activation involves the coupling of GPR119 to G-proteins, which subsequently trigger downstream signaling cascades, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion and GLP-1 release, contributing to improved glycemic control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on insulin secretion and GLP-1 release, with no significant loss of activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion and improves glycemic control without causing adverse effects At higher doses, there may be a risk of toxicity and adverse effects, including hypoglycemia and gastrointestinal disturbances

Metabolic Pathways

This compound is involved in metabolic pathways that regulate glucose homeostasis. The compound interacts with enzymes and cofactors that modulate insulin secretion and GLP-1 release . These interactions influence metabolic flux and metabolite levels, contributing to improved glycemic control. The compound’s effects on metabolic pathways are mediated through its activation of GPR119 and subsequent signaling cascades.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is efficiently taken up by pancreatic beta cells and enteroendocrine cells, where it exerts its effects on insulin secretion and GLP-1 release. The localization and accumulation of the compound in these cells are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of pancreatic beta cells and enteroendocrine cells . The compound’s activity and function are influenced by its localization, with its effects being mediated through interactions with GPR119 on the cell membrane. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.

Eigenschaften

IUPAC Name

1-[4-[4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O2/c1-16(26)24-11-9-23(10-12-24)6-2-3-13-27-18-4-7-25(8-5-18)19-21-14-17(20)15-22-19/h14-15,18H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKCIWAJKYWMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.